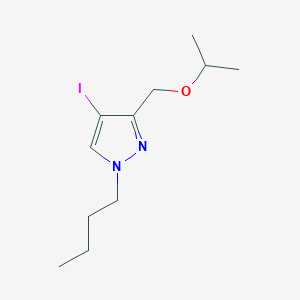

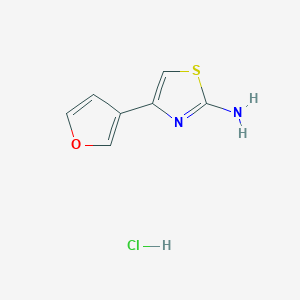

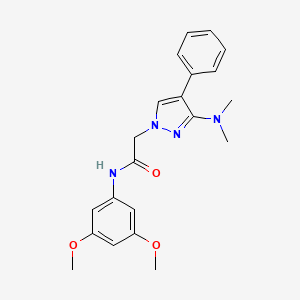

4-(Furan-3-yl)thiazol-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds and have been widely used in various fields due to their broad applications .

Synthesis Analysis

While specific synthesis methods for “4-(Furan-3-yl)thiazol-2-amine hydrochloride” are not available, thiazoles can be synthesized via reaction of hydrazonoyl halides with alkyl carbothioates .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The exact molecular structure of “4-(Furan-3-yl)thiazol-2-amine hydrochloride” would need to be determined through further studies.Chemical Reactions Analysis

Thiazoles have been used as corrosion inhibitors for mild steel in hydrochloric acid solutions . They can effectively inhibit the acid corrosion of metals .Scientific Research Applications

Antibacterial Activity

The search for novel antibacterial agents is critical due to the rise in microbial resistance. Furan derivatives, including 4-(Furan-3-yl)thiazol-2-amine hydrochloride, have attracted attention in medicinal chemistry. Researchers have synthesized furan-based compounds with remarkable antibacterial efficacy against both gram-positive and gram-negative bacteria . These derivatives could potentially address the urgent need for effective and secure antimicrobial agents.

Anti-Inflammatory Properties

Furan compounds exhibit diverse pharmacological effects, including anti-inflammatory activity. While specific studies on 4-(Furan-3-yl)thiazol-2-amine hydrochloride are limited, its furan-thiazole hybrid structure suggests potential anti-inflammatory properties. Further investigations are warranted to explore this aspect .

Anticancer Potential

Thiazole derivatives have gained attention in cancer research. Although direct studies on this specific compound are scarce, its structural features align with those associated with anticancer activity. Researchers have synthesized related thiazole compounds with promising effects against cancer cell lines . Investigating the cytotoxicity and antitumor potential of 4-(Furan-3-yl)thiazol-2-amine hydrochloride could yield valuable insights.

Selective Anticancer Mechanisms

Thiazoles can modulate cellular pathways, making them attractive for selective anticancer strategies. While not directly studied for this compound, its potential to target specific cancer-related pathways warrants exploration .

Anti-Ulcer and Diuretic Properties

Furan derivatives, including 4-(Furan-3-yl)thiazol-2-amine hydrochloride, have demonstrated anti-ulcer and diuretic effects. These properties may be relevant in treating gastrointestinal disorders and fluid retention .

Other Therapeutic Aspects

Beyond the mentioned fields, furan compounds have been investigated for their muscle relaxant, anti-protozoal, and antiviral properties. While specific data on this compound are limited, its furan-thiazole hybrid structure suggests a wide range of therapeutic possibilities .

Mechanism of Action

Target of Action

Compounds with thiazole and furan moieties have been found to exhibit diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and antitumor drugs . Similarly, furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Mode of Action

Thiazole derivatives have been found to act as effective corrosion inhibitors , suggesting they may interact with their targets to prevent or slow down certain reactions. Furan derivatives have also been found to exhibit antibacterial activity , suggesting they may interact with bacterial cells to inhibit their growth or survival.

Biochemical Pathways

Thiazole derivatives have been found in many biologically active compounds that affect various biochemical pathways . For instance, thiazoles are found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

Pharmacokinetics

The solubility of thiazole, a component of the compound, in water, alcohol, and ether may influence its absorption and distribution in the body.

Result of Action

Thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, furan derivatives have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .

Action Environment

The effectiveness of thiazole derivatives as corrosion inhibitors suggests they may be influenced by environmental factors such as the presence of certain ions or the ph of the environment .

Future Directions

properties

IUPAC Name |

4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS.ClH/c8-7-9-6(4-11-7)5-1-2-10-3-5;/h1-4H,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMFRCMDOPHQAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CSC(=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-3-yl)thiazol-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide](/img/structure/B2439486.png)

![5-(2-oxo-2-pyrrolidin-1-ylethyl)-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2439490.png)

![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2439493.png)

![N-[1-Hydroxy-3-(5-methylpyrimidin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2439498.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2439503.png)

![2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid](/img/structure/B2439504.png)